

physicochemical properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1356603

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**

Disclaimer: **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is a specific chemical entity for which publicly available data is limited. This guide compiles the available information and presents a generalized, hypothetical experimental context based on related chemical structures. The experimental protocols and diagrams of functional relationships are illustrative and based on general organic chemistry principles.

Introduction

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a bifunctional organic molecule featuring a cyclopropane ring, a ketone, and a nitrile group. The presence of these distinct functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of heterocyclic compounds and novel pharmaceutical scaffolds. The strained cyclopropyl ring can influence the molecule's reactivity and conformational properties, while the keto-nitrile moiety is a versatile precursor for various chemical transformations. This document provides a summary of its known physicochemical properties and a hypothetical framework for its synthesis and potential functional relevance.

Physicochemical Properties

The fundamental physicochemical properties of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** are summarized below. This data is compiled from chemical supplier databases and catalogs. Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.

Property	Value	Reference
IUPAC Name	3-(1-methylcyclopropyl)-3-oxopropanenitrile	
CAS Number	88485-78-3	[1]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
Exact Mass	123.068413911 u	[1]
Physical Form	Liquid	
InChI Key	GSPAKADVCIANQO- UHFFFAOYSA-N	[1]
Storage Conditions	Inert atmosphere, 2-8°C	

Safety and Handling

Based on available supplier safety data, this compound is classified as hazardous.

- Signal Word: Danger
- Hazard Statements:
 - H301: Toxic if swallowed
 - H311: Toxic in contact with skin
 - H331: Toxic if inhaled

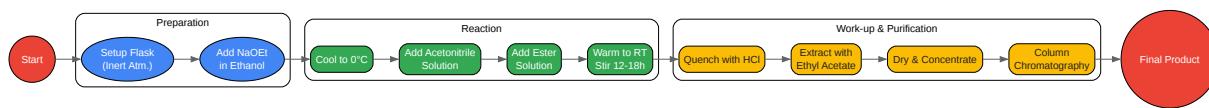
Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-

ventilated fume hood.

Hypothetical Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is not readily available. However, a plausible route can be devised based on common methods for synthesizing β -ketonitriles, such as a Claisen-type condensation reaction between an ester and a nitrile.

Reaction Scheme: (1-Methylcyclopropyl)formate + Acetonitrile --(Base)--> **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**

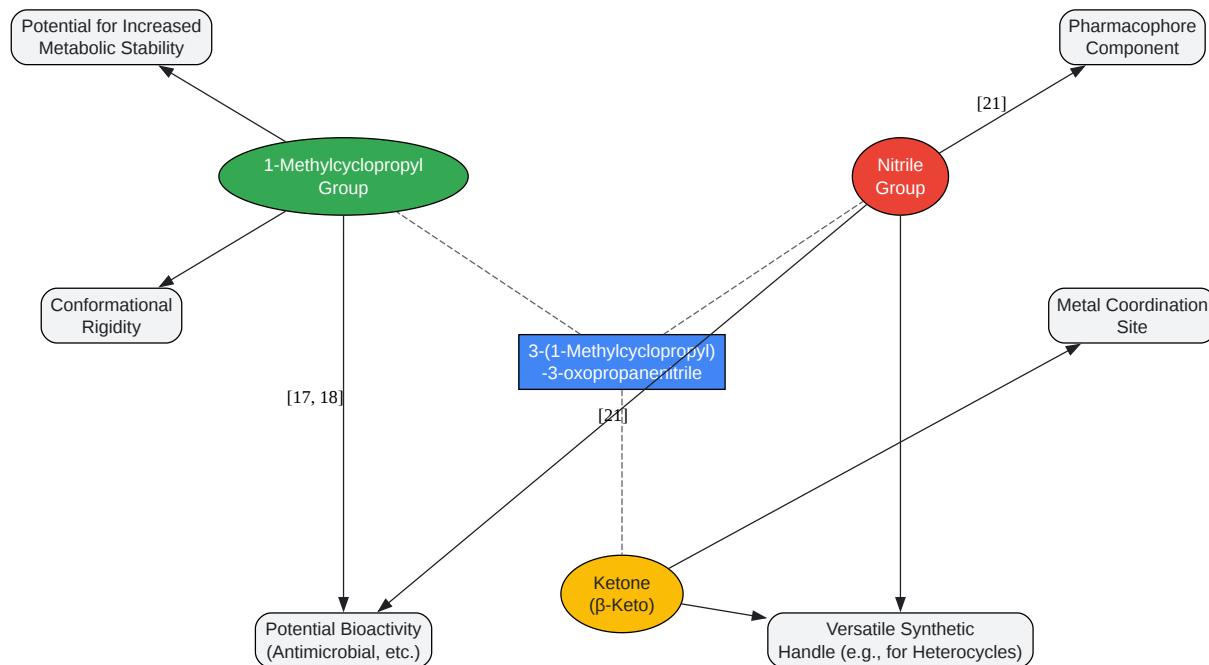

Experimental Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (50 mL).
- Reagent Addition: Cool the flask to 0°C using an ice bath. Add a solution of acetonitrile (1.5 equivalents) in anhydrous ethanol (20 mL) dropwise over 15 minutes with vigorous stirring.
- Condensation: Following the acetonitrile addition, add ethyl 1-methylcyclopropanecarboxylate (1.0 equivalent) dropwise over 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of aqueous hydrochloric acid (1M) until the solution is neutral (pH ~7).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the workflow for the plausible synthesis protocol described in Section 4.0.



[Click to download full resolution via product page](#)

Hypothetical synthesis workflow diagram.

Structural-Functional Relationship

While no specific biological activity has been documented for this compound, a logical relationship can be inferred between its structural motifs and potential functional roles based on the broader chemical literature. Compounds featuring cyclopropane rings and nitrile groups are of interest in medicinal chemistry.

[Click to download full resolution via product page](#)

Inferred structural-functional relationships.

Conclusion

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a chemical compound with established basic identifiers but limited publicly available experimental data. Its structure, combining a strained

ring system with reactive functional groups, makes it an interesting target for synthetic and medicinal chemistry research. The provided hypothetical synthesis and functional relationship diagrams offer a framework for researchers and drug development professionals to conceptualize the potential utility and investigation of this and related molecules. Further empirical studies are required to fully characterize its properties, reactivity, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356603#physicochemical-properties-of-3-1-methylcyclopropyl-3-oxopropanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com